molecular formula C26H26ClN3O4 B4399343 N-{2-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-3,5-dimethoxybenzamide

N-{2-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-3,5-dimethoxybenzamide

Numéro de catalogue B4399343
Poids moléculaire: 480.0 g/mol
Clé InChI: BMYBHJULCHXTQT-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-{2-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-3,5-dimethoxybenzamide, commonly known as BRL-15572, is a chemical compound that has been developed as a selective antagonist for the dopamine D3 receptor. It has been studied for its potential therapeutic applications in various neurological disorders, including addiction, schizophrenia, and Parkinson's disease.

Mécanisme D'action

BRL-15572 selectively blocks the dopamine D3 receptor, which is a subtype of the dopamine receptor family. The dopamine D3 receptor is primarily expressed in the mesolimbic system, which is implicated in reward, motivation, and addiction. By blocking the dopamine D3 receptor, BRL-15572 reduces the rewarding effects of drugs of abuse and reduces drug-seeking behavior. BRL-15572 also reduces the hyperactivity of dopamine neurons in the mesolimbic system, which is implicated in the positive symptoms of schizophrenia. Additionally, BRL-15572 reduces neuroinflammation, which is implicated in the neurodegeneration in Parkinson's disease.
Biochemical and Physiological Effects
BRL-15572 has been shown to have several biochemical and physiological effects. It selectively blocks the dopamine D3 receptor, which reduces the activation of downstream signaling pathways. BRL-15572 also reduces the release of dopamine in the mesolimbic system, which reduces the rewarding effects of drugs of abuse. Additionally, BRL-15572 reduces the hyperactivity of dopamine neurons in the mesolimbic system, which reduces the positive symptoms of schizophrenia. Finally, BRL-15572 reduces neuroinflammation, which is implicated in the neurodegeneration in Parkinson's disease.

Avantages Et Limitations Des Expériences En Laboratoire

BRL-15572 has several advantages for lab experiments. It is highly selective for the dopamine D3 receptor, which reduces off-target effects. It has also been optimized for high yields and purity, making it suitable for further research. However, BRL-15572 also has some limitations for lab experiments. It has poor solubility in water, which can limit its use in some experimental setups. Additionally, BRL-15572 has a relatively short half-life, which can limit its effectiveness in some experimental designs.

Orientations Futures

There are several future directions for the research on BRL-15572. One potential direction is to study its therapeutic potential in other neurological disorders, such as depression and anxiety. Another potential direction is to optimize its pharmacokinetic properties, such as its solubility and half-life, to improve its effectiveness in lab experiments and potential clinical applications. Additionally, future research could focus on the development of novel compounds that selectively target the dopamine D3 receptor with improved pharmacokinetic properties. Finally, further research is needed to fully elucidate the mechanism of action of BRL-15572 and its potential applications in various neurological disorders.

Applications De Recherche Scientifique

BRL-15572 has been extensively studied for its potential therapeutic applications in various neurological disorders. It has been shown to selectively block the dopamine D3 receptor, which is implicated in addiction, schizophrenia, and Parkinson's disease. BRL-15572 has been studied in preclinical models of addiction, where it has been shown to reduce drug-seeking behavior and relapse. It has also been studied in animal models of schizophrenia, where it has been shown to improve cognitive deficits and reduce positive symptoms. BRL-15572 has also been studied in animal models of Parkinson's disease, where it has been shown to improve motor deficits and reduce neuroinflammation.

Propriétés

IUPAC Name

N-[2-[4-(4-chlorobenzoyl)piperazin-1-yl]phenyl]-3,5-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26ClN3O4/c1-33-21-15-19(16-22(17-21)34-2)25(31)28-23-5-3-4-6-24(23)29-11-13-30(14-12-29)26(32)18-7-9-20(27)10-8-18/h3-10,15-17H,11-14H2,1-2H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMYBHJULCHXTQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NC2=CC=CC=C2N3CCN(CC3)C(=O)C4=CC=C(C=C4)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{2-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-3,5-dimethoxybenzamide
Reactant of Route 2
Reactant of Route 2
N-{2-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-3,5-dimethoxybenzamide
Reactant of Route 3
Reactant of Route 3
N-{2-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-3,5-dimethoxybenzamide
Reactant of Route 4
Reactant of Route 4
N-{2-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-3,5-dimethoxybenzamide
Reactant of Route 5
Reactant of Route 5
N-{2-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-3,5-dimethoxybenzamide
Reactant of Route 6
Reactant of Route 6
N-{2-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-3,5-dimethoxybenzamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.